Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate
Description
Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is a fluorinated benzoate ester featuring a 6-aminopyridin-2-yl substituent at the para position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between methyl 3-fluorobenzoate derivatives and functionalized pyridine intermediates. For example, methyl 4-(bromomethyl)-3-fluorobenzoate (a key precursor) can undergo nucleophilic substitution with 6-aminopyridine derivatives to yield the target compound .
The compound’s fluorine atom and ester group enhance its metabolic stability and bioavailability, while the 6-aminopyridine moiety provides hydrogen-bonding capabilities, critical for target engagement. Applications include its use as an intermediate in antiviral and anticancer agents, as evidenced by its structural analogs in HBV RNase H inhibitor studies .
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16) |
InChI Key |
KZJCSFAAZQOOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 3-Fluoro-4-Bromobenzoate
The benzoate precursor is synthesized via esterification of 3-fluoro-4-bromobenzoic acid. Industrial protocols typically employ:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Acid Catalyst | H₂SO₄ or HCl (1–2 mol%) |
| Solvent | Methanol (neat) |
| Temperature | Reflux (65°C) |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
Esterification efficiency depends on the electron-withdrawing fluorine substituent, which enhances reactivity toward nucleophilic attack by methanol.
Suzuki-Miyaura Coupling with 6-Aminopyridin-2-Ylboronic Acid
The critical carbon–carbon bond formation employs palladium-catalyzed cross-coupling:
Optimized Reaction Parameters
| Component | Role/Concentration |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (4:1 v/v) |
| Temperature | 90°C |
| Reaction Time | 16 hours |
| Yield | 37–61% |
Key challenges include maintaining the amino group’s integrity under coupling conditions. The basic environment (pH 9–10) prevents protonation of the pyridinyl amine, ensuring effective transmetalation.
Synthetic Route 2: Post-Coupling Functionalization
Coupling with 6-Nitropyridin-2-Ylboronic Acid
To circumvent amino group sensitivity, some protocols utilize nitro-protected intermediates:
Suzuki Coupling :
Methyl 3-fluoro-4-bromobenzoate + 6-nitropyridin-2-ylboronic acid → Methyl 4-(6-nitropyridin-2-yl)-3-fluorobenzoateNitro Reduction :
Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 6 hours
Yield : 85–89%
This sequential approach avoids competitive coordination of the amino group to palladium during coupling, improving overall yield to 72–76%.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics of Preparation Routes
| Parameter | Route 1 (Direct) | Route 2 (Nitro Reduction) |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 31–45% | 61–68% |
| Purification Complexity | Moderate | High |
| Scalability | Pilot-scale feasible | Requires hydrogenation |
Route 2’s superior yield justifies additional steps for gram-scale synthesis, while Route 1 remains preferable for small-scale exploratory studies.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like 1,4-dioxane enhance Pd⁰ solubility and stabilize oxidative addition intermediates. Water co-solvents facilitate base dissolution, critical for boronic acid activation:
$$ \text{Ar–B(OH)}₂ + \text{OH}^- → \text{Ar–B(OH)}₃^- $$
Ternary solvent systems (THF/H₂O/EtOH) show marginal improvements (ΔYield = +7%) but complicate product isolation.
Ligand Design for Amino Group Compatibility
Bulky phosphine ligands (e.g., SPhos, XPhos) mitigate undesired C–N bond formation between the amino group and palladium center. Ligand screening data:
Table 2: Ligand Impact on Coupling Yield
| Ligand | Yield (%) |
|---|---|
| PPh₃ | 37 |
| SPhos | 52 |
| XPhos | 48 |
| DavePhos | 41 |
SPhos’s biphenyl backbone provides optimal steric protection while maintaining catalytic activity.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 6.85 (d, J = 7.6 Hz, 1H, Py–H), 6.72 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃)
- ¹⁹F NMR : δ -112.5 (s, 1F)
- LC-MS : m/z 247.1 [M+H]⁺
Residual palladium levels <10 ppm are verified via ICP-MS, meeting ICH Q3D guidelines for pharmaceutical intermediates.
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during exothermic coupling steps:
- Residence Time: 8 minutes vs. 16 hours (batch)
- Productivity: 12 g/h vs. 5 g/h (batch)
Green Chemistry Metrics
- PMI (Process Mass Intensity): 32 (batch) vs. 18 (flow)
- E-Factor: 45 (batch) vs. 28 (flow)
Solvent recovery systems (molecular sieves, distillation) reduce waste generation by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 3-position of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. In studies of analogous fluorobenzoates, hydroxide or amine nucleophiles displace fluorine at 80–120°C, producing substituted derivatives . For example:
Key experimental parameters for NAS:
| Reaction Conditions | Yield (%) | Product Application | Source |
|---|---|---|---|
| K₂CO₃/DMF, 80°C, 12 hr | 72–85 | BRAF/HDAC inhibitor precursors | |
| Et₃N/THF, reflux, 24 hr | 68 | p38α MAP kinase inhibitors |
Ester Hydrolysis and Functionalization
The methyl ester moiety undergoes hydrolysis to carboxylic acid, enabling further derivatization:
Base-Promoted Hydrolysis
Amidation Reactions
The carboxylic acid intermediate couples with amines using EDCI/HOBt:
Pyridine Ring Modifications
The 6-aminopyridin-2-yl group participates in:
Diazotization and Coupling
Reductive Alkylation
-
Aminopyridine reacts with aldehydes under H₂/Pd-C to form secondary amines:
Coordination Chemistry
The amino and ester groups facilitate metal complexation. Spectral data (IR, NMR) confirm:
-
Bidentate binding to Zn²⁺ via pyridinyl-N and ester carbonyl-O.
-
Potential applications in catalytic systems or metallodrugs .
Comparative Reactivity in Drug Design
Reaction pathways directly influence pharmacological activity, as demonstrated in kinase inhibitor studies:
| Derivative Structure | BRAFV600E IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| t-Butyl sulfonamide [21a] | 1.03 | 112.55 | 109:1 |
| Phenyl sulfonamide [21f] | 3.92 | 49.43 | 13:1 |
| Methyl ester [14e] | 3.50 | 42.25 | 12:1 |
Data adapted from BRAF/HDAC dual inhibitor studies
Stability and Degradation Pathways
Critical stability parameters under physiological conditions:
| Condition | Half-life | Major Degradation Product |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hr | 4-(6-aminopyridin-2-yl)-3-fluorobenzoic acid |
| UV light (254 nm), 24 hr | 12 hr | Decarboxylated fluorobenzene derivative |
Scientific Research Applications
Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate with structurally related compounds, highlighting substituent-driven differences in yield, NMR shifts, and functional group interactions.
Key Observations:
- Yield: The 6-aminopyridin-2-yl derivative (79%) exhibits comparable yields to its chloro- and methyl-substituted analogs (66–81%), suggesting efficient synthetic routes for pyridine-coupled benzoates .
- NMR Shifts: The 6-aminopyridin-2-yl group induces distinct aromatic proton environments (δ 6.88–7.99 ppm), differing from electron-withdrawing groups like chloro (δ 7.27 ppm in 11d) or benzylthio (δ 7.22–7.35 ppm) .
Reactivity and Functional Group Compatibility
- Ester vs. Amide Linkages: Compared to benzamide analogs (e.g., compound 35), the ester group in the target compound offers greater hydrolytic stability under physiological conditions, as seen in its use as a prodrug intermediate .
- Sulfonyl vs. Aminopyridinyl Groups: Sulfonyl derivatives (e.g., Methyl 4-(chlorosulfonyl)-3-fluorobenzoate) exhibit higher reactivity in nucleophilic substitutions but lower metabolic stability due to susceptibility to enzymatic reduction .
Biological Activity
Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C13H12FN2O2 and a molecular weight of approximately 246.24 g/mol. Its structure includes a fluorobenzene ring substituted with an aminopyridine moiety, which contributes to its biological properties. The presence of the amino group and the fluorine atom suggests potential interactions with various biological targets, making it relevant for drug development.
This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The aminopyridine component is known to influence various signaling pathways, which can affect cellular proliferation and apoptosis. Below are some key mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent.
- Receptor Modulation : Its structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown effectiveness in inhibiting growth in sensitive cancer cells without the biphasic dose-response often seen in other chemotherapeutics .
Case Studies
- In vitro Studies : A study demonstrated that this compound significantly reduced the viability of cancer cells in culture, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Another investigation revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, further supporting its role as a potential therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | C13H11FN2O2 | Different position of amino group; potential different bioactivity. |
| Methyl 4-(6-aminoquinolin-2-yl)-3-fluorobenzoate | C13H10FN3O2 | Contains quinoline instead of pyridine; altered pharmacological properties. |
| Methyl 4-(5-amino-pyridin-2-yl)-benzoate | C13H12N2O2 | Lacks fluorine; may exhibit different interaction profiles. |
This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.
Q & A
Q. What are the key synthetic routes for Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate, and how are intermediates characterized?
The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling may introduce the 6-aminopyridin-2-yl group to the fluorobenzoate scaffold. Intermediates like Methyl 4-bromo-3-fluorobenzoate are often characterized using and NMR spectroscopy to confirm regiochemistry and purity. For instance, NMR peaks for aromatic protons in analogous compounds (e.g., δ 7.65–7.72 ppm for methyl benzoate derivatives) and coupling constants (e.g., for pyridine protons) are critical for structural validation . HRMS (High-Resolution Mass Spectrometry) is also essential for verifying molecular ions (e.g., [M+H]) .
Q. What protecting groups are suitable for the amino group in 6-aminopyridin-2-yl derivatives during synthesis?
The amino group in pyridine derivatives is often protected using benzyl (Bn) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. For example, benzylthio groups (as in Methyl 4-(benzylthio)-3-fluorobenzoate) have been used to protect sulfur-containing intermediates, which are later oxidized to sulfonyl chlorides for further functionalization . Deprotection can be achieved via hydrogenolysis (for Bn) or acidic conditions (for Boc).
Q. How do researchers confirm the absence of dehalogenation side products in Pd-catalyzed coupling reactions?
Dehalogenation (e.g., loss of fluorine or chlorine) is monitored using NMR or LC-MS. For example, in the synthesis of Methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate, NMR signals at δ -110 to -120 ppm confirm fluorine retention, while LC-MS tracks molecular weight shifts indicative of side products .
Advanced Questions
Q. How can reaction conditions be optimized to enhance yields in Pd-catalyzed couplings for this compound?
Catalyst selection (e.g., Pd(OAc) with Xantphos ligand) and base choice (e.g., CsCO) significantly impact yields. For example, using CsCO as a base in Buchwald-Hartwig reactions improves deprotonation efficiency, while Xantphos enhances catalyst stability. Temperature control (e.g., 80–100°C) and solvent polarity (e.g., toluene or DMF) also influence reaction rates and selectivity . Parallel reaction screening (e.g., DoE—Design of Experiments) is recommended to identify optimal conditions.
Q. What strategies resolve contradictory NMR data caused by fluorine’s anisotropic effects in aromatic systems?
Fluorine’s strong electronegativity can distort NMR signals. To resolve ambiguities, researchers use 2D NMR techniques (e.g., HSQC or HOESY) to map coupling networks. For example, in Methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate, coupling constants () clarify substituent positions . Computational tools (e.g DFT calculations) predict chemical shifts and validate assignments .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) simulations calculate Fukui indices to identify electrophilic hotspots. For instance, the fluorine atom at the 3-position of the benzoate ring may activate the para-position for nucleophilic attack. Molecular electrostatic potential (MEP) maps further visualize electron-deficient regions, guiding derivatization strategies .
Q. What role does this compound play in sensor development?
The 6-aminopyridin-2-yl group acts as a chelating ligand in metal-ion sensors. For example, 2-{[(6-aminopyridin-2-yl)imino]methyl}-phenol (APIMP) demonstrates strong binding to lanthanides (e.g., Nd), with detection limits as low as . Carbon paste electrodes modified with MWCNT-NH and APIMP show enhanced sensitivity and stability .
Methodological Considerations
- Contradiction Analysis : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent impurities. For example, CAS RN 223127-47-7 (a related compound) shows a melting range of 287.5–293.5°C, suggesting possible polymorphism . Differential Scanning Calorimetry (DSC) and X-ray crystallography (using SHELX software ) are recommended for resolving such issues.
- Derivative Design : To explore bioactivity, sulfonamide or amide derivatives (e.g., 3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid) can be synthesized via chlorosulfonation followed by nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
